D-[4,5,6,6'-2H4]Fructose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
D-[4,5,6,6'-2H4]Fructose, also known as this compound, is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 184.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
D-[4,5,6,6’-2H4]Fructose is a biochemical used in proteomics research . .
Mode of Action
It is known to be used in proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
While specific pathways involving D-[4,5,6,6’-2H4]Fructose are not detailed in the available literature, we can infer from the general metabolism of fructose. Fructose is phosphorylated by a specific kinase, fructokinase, to yield fructose-1-phosphate (F-1-P). F-1-P is then cleaved by a special aldolase, aldolase B, to yield dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The two molecules of DHAP produced from fructose are then either converted to glucose (through gluconeogenesis) or further metabolized to pyruvate by way of glycolysis .
Result of Action
Given its use in proteomics research , it may be involved in protein interactions or modifications.
Properties
IUPAC Name |
(3S,4R,5R)-4,5,6,6-tetradeuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i1D2,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-VOTBCCCISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@]1([C@@H](C(OC([C@@]1([2H])O)([2H])[2H])(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.